molecular formula C18H20N2O4S B13935072 Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate

Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate

Cat. No.: B13935072
M. Wt: 360.4 g/mol
InChI Key: OWGGQPYMFOJXIC-UHFFFAOYSA-N
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Description

Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide to form 5-phenylthiophene-2-carboxylic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 5-phenylthiophene-2-carboxylate. The final step involves the reaction of this ester with 2-morpholino-2-oxoethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and ultrasound irradiation can further optimize the reaction conditions, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the morpholino moiety can be reduced using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of voltage-gated sodium channels or calcium channels, affecting cellular signaling pathways . Additionally, it may interact with GABA transporters, influencing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 3-[(2-morpholin-4-yl-2-oxoethyl)amino]-5-phenylthiophene-2-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-23-18(22)17-14(11-15(25-17)13-5-3-2-4-6-13)19-12-16(21)20-7-9-24-10-8-20/h2-6,11,19H,7-10,12H2,1H3

InChI Key

OWGGQPYMFOJXIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NCC(=O)N3CCOCC3

Origin of Product

United States

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